2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride
Description
2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride (CAS: 5429-24-3) is a synthetic organic compound with the molecular formula C₁₇H₂₀Cl₃NO and a molecular weight of 360.706 g/mol . Its structure features a benzyl(methyl)amino group attached to an ethanol backbone, which is further substituted with a 2,4-dichloro-3-methylphenyl ring. Key physical properties include a boiling point of 444.4°C, a flash point of 222.6°C, and a density of 1.239 g/cm³ .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO.ClH/c1-12-15(18)9-8-14(17(12)19)16(21)11-20(2)10-13-6-4-3-5-7-13;/h3-9,16,21H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTRQBGZCPUPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(CN(C)CC2=CC=CC=C2)O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636513 | |
| Record name | 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-24-3 | |
| Record name | NSC13377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30636513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the use of starting materials such as benzyl chloride, methylamine, and 2,4-dichloro-3-methylphenyl ethanol. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Functionalization: The core structure is then functionalized to introduce the desired groups. This may involve reactions such as alkylation, chlorination, and amination under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, amines, solvents such as ethanol or water.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is part of a broader class of benzyl(methyl)amino-substituted ethanol or ketone derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
Key Observations :
- Ethanol vs. Ketone Backbone: The target compound features an ethanol group (-CH₂OH), whereas analogs like Phenylephrine Related Compound E and 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride have a ketone group (-CO-) . This difference impacts hydrogen-bonding capacity and metabolic stability.
- Aromatic Substitution: The 2,4-dichloro-3-methylphenyl group in the target compound contrasts with the 3-hydroxyphenyl group in analogs.
Table 2: Physicochemical Properties
Key Observations :
- The additional chlorine atoms in the target compound may exacerbate toxicity, though this requires experimental validation.
Biological Activity
2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride is a synthetic organic compound with a complex molecular structure characterized by a benzyl group attached to a methylamino moiety and a dichloro-substituted methylphenyl group. Its chemical formula is , and it has a molecular weight of approximately 360.703 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit various bacterial strains, positioning it as a candidate for further investigation in medicinal chemistry.
Table 1: Antimicrobial Activity Comparison
| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound shows promising activity against Staphylococcus aureus, a common pathogen associated with various infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been shown to have anti-inflammatory effects. It appears to interact with biological targets such as enzymes or receptors involved in inflammatory processes, potentially modulating their activity. Further pharmacokinetic studies are necessary to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
Structure-Activity Relationship
The unique structural features of this compound contribute to its biological activity. The combination of dichloro and methyl groups on the phenyl ring enhances its interaction with biological targets compared to similar compounds.
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(4-Chlorophenyl)-2-(methylamino)ethanol | Chlorophenyl group | Strong antidepressant activity |
| 3-(Dimethylamino)-1-(4-fluorophenyl)-propan-1-one | Fluorophenyl group | Exhibits psychoactive properties |
| 4-Amino-3-chlorobenzamide | Chlorobenzamide structure | Used in anti-cancer therapies |
This comparison highlights the distinctiveness of the compound and underscores its potential for further research and development.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of compounds structurally similar to this compound. For instance, pyrrole benzamide derivatives have demonstrated potent antibacterial activity against Staphylococcus aureus . These findings suggest that compounds with similar structural motifs may also exhibit significant biological activities.
Future Directions in Research
To fully understand the therapeutic potential of this compound, future research should focus on:
- In vitro and in vivo studies to confirm its efficacy against various pathogens.
- Detailed pharmacokinetic studies to elucidate its ADME profiles.
- Mechanistic studies to explore its interaction with specific biological targets involved in inflammation and infection.
Q & A
Q. What are the recommended methods for synthesizing 2-[Benzyl(methyl)amino]-1-(2,4-dichloro-3-methylphenyl)ethanol hydrochloride?
Synthesis typically involves reductive amination or alkylation of a precursor ketone (e.g., 1-(2,4-dichloro-3-methylphenyl)ethanone) with benzylmethylamine, followed by hydrochlorination. Key steps include:
- Reduction : Use sodium borohydride or catalytic hydrogenation to reduce the intermediate imine .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) ensures high purity (>95%) .
- Characterization : Confirm structure via H/C NMR, HPLC (C18 column, acetonitrile/water mobile phase), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
- Storage : Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate solutions (1 mg/mL) in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days.
- Key Metrics : Track loss of parent compound and formation of impurities (e.g., hydrolysis byproducts) .
Advanced Research Questions
Q. How can contradictions in reported toxicity profiles (e.g., dermal vs. pulmonary effects) be resolved?
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints and compare with experimental data (e.g., LD values from rodent studies) .
- Mechanistic Studies : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to clarify organ-specific risks .
- Dose-Response Analysis : Conduct subchronic exposure studies in animal models to identify thresholds for adverse effects .
Q. What advanced analytical techniques are required to resolve structural ambiguities in impurities?
- LC-MS/MS : Identify low-abundance impurities (e.g., dechlorinated byproducts) using fragmentation patterns and exact mass (<5 ppm error) .
- X-ray Crystallography : Confirm stereochemistry of the ethanol moiety, which is critical for pharmacological activity .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous solutions, which may affect bioavailability .
Q. How should researchers design experiments to evaluate the compound’s receptor binding specificity?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-N-methylspiperone) in cell membranes expressing target receptors (e.g., adrenergic or dopaminergic receptors).
- Computational Docking : Apply Schrödinger’s Glide to model interactions with receptor active sites, prioritizing residues like Ser-194 (β-adrenergic receptor) .
- Selectivity Profiling : Screen against a panel of 50+ GPCRs to identify off-target effects .
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Standardized Synthesis : Use fixed stoichiometric ratios (e.g., 1:1.2 ketone:amine) and controlled reaction times (±5 minutes) .
- QC Metrics : Require ≥98% purity (HPLC), residual solvent limits (e.g., <500 ppm ethyl acetate), and consistent melting point (e.g., 180–182°C) .
- Interlaboratory Calibration : Share reference standards (e.g., LGC MM0381.07) across collaborating labs to harmonize results .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
